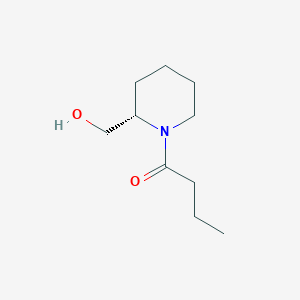![molecular formula C17H24N4O2 B12604980 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 650606-26-1](/img/structure/B12604980.png)
5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This particular compound features a pyrimidine ring substituted with a 3,4-dipropoxyphenyl group and two amino groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
- 5-[(3,5-Dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Uniqueness
5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 3,4-dipropoxyphenyl group, which can impart distinct electronic and steric properties
特性
CAS番号 |
650606-26-1 |
|---|---|
分子式 |
C17H24N4O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
5-[(3,4-dipropoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O2/c1-3-7-22-14-6-5-12(10-15(14)23-8-4-2)9-13-11-20-17(19)21-16(13)18/h5-6,10-11H,3-4,7-9H2,1-2H3,(H4,18,19,20,21) |
InChIキー |
IWRMIMNLMCWDRY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


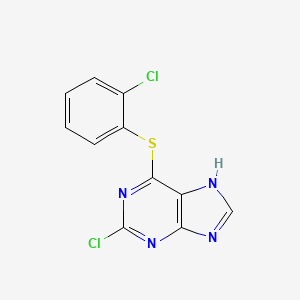
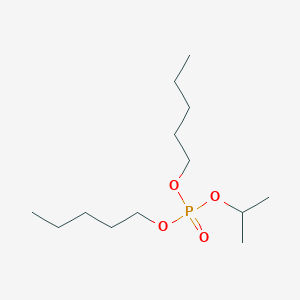
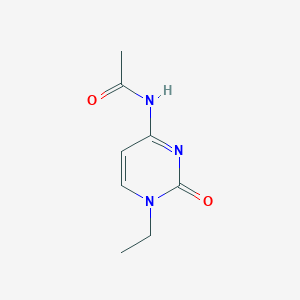
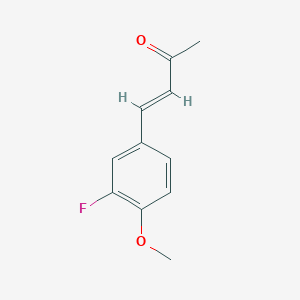
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
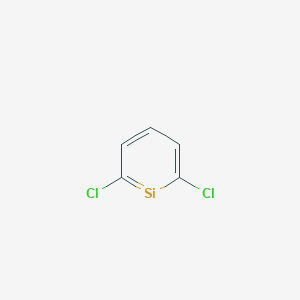
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)

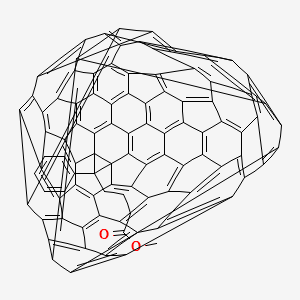
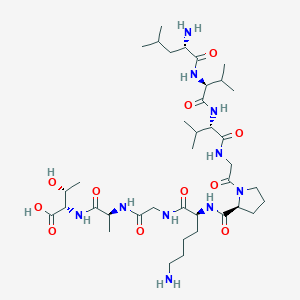
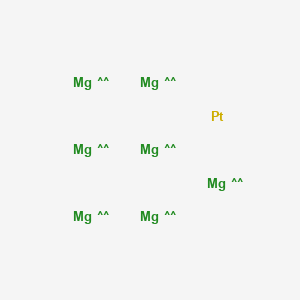
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
